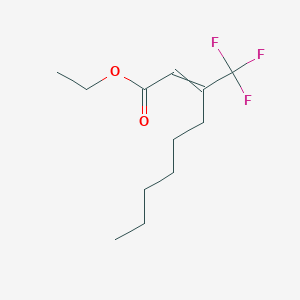

Ethyl 3-(trifluoromethyl)non-2-enoate

Description

Properties

CAS No. |

138863-65-7 |

|---|---|

Molecular Formula |

C12H19F3O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

ethyl 3-(trifluoromethyl)non-2-enoate |

InChI |

InChI=1S/C12H19F3O2/c1-3-5-6-7-8-10(12(13,14)15)9-11(16)17-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

AKEJMOQQTCJLED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CC(=O)OCC)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical compounds has been shown to improve their pharmacokinetic and pharmacodynamic properties. Ethyl 3-(trifluoromethyl)non-2-enoate serves as an important intermediate in the synthesis of bioactive molecules.

Case Studies:

- Antiviral Agents : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced activity against viral enzymes, such as reverse transcriptase. This compound has been explored as a precursor for synthesizing antiviral agents with improved efficacy against HIV and other viruses .

- Anticancer Compounds : The compound has also been utilized in the development of anticancer drugs. Studies have demonstrated that the introduction of trifluoromethyl groups can lead to increased potency against cancer cell lines, suggesting that this compound may play a role in the synthesis of novel anticancer therapeutics .

Organic Synthesis

This compound is employed as a key intermediate in various organic synthesis reactions, including:

- Heck Reaction : This compound can participate in Heck coupling reactions to produce trisubstituted alkenes, which are valuable intermediates in the synthesis of complex organic molecules . The use of greener methodologies, such as microwave-assisted reactions, has been reported to enhance yields while minimizing environmental impact.

- Selenation Reactions : The compound has been involved in transition metal-free selenation processes, allowing for the formation of selenoesters from α,β-acetylenic esters. This application highlights its utility in synthesizing compounds with potential biological activity .

Material Science

In material science, this compound has potential applications due to its unique properties:

- Fluorinated Polymers : The compound can be used as a monomer for the synthesis of fluorinated polymers, which exhibit excellent thermal stability and chemical resistance. These materials are useful in coatings and sealants where durability is essential.

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral and anticancer agents | Enhanced potency and efficacy |

| Organic Synthesis | Key intermediate in Heck and selenation reactions | Versatile building block for complex molecules |

| Material Science | Production of fluorinated polymers | High thermal stability and chemical resistance |

Chemical Reactions Analysis

2.1. Trifluoromethylation Strategies

The synthesis of Ethyl 3-(trifluoromethyl)non-2-enoate typically involves introducing the -CF₃ group via trifluoromethylation reactions. Key approaches include:

-

Electrophilic Trifluoromethylation : Utilizes reagents like trifluoromethanesulfonyl chloride or trifluoromethyl-metal complexes to install the -CF₃ group onto enolate intermediates .

-

Radical-Mediated Methods : Employ trifluoromethyl thianthrenium triflate (TT–CF₃⁺OTf⁻) as a radical donor under catalytic conditions, enabling the formation of C(sp³)–CF₃ bonds .

-

Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) facilitate the integration of trifluoromethyl-substituted moieties into alkenes .

2.2. Reaction Conditions

A representative synthesis protocol involves:

-

Grignard Reagent Formation : Reaction of a carbonyl compound with a Grignard reagent (e.g., CH₃MgBr) at 0°C, followed by quenching with acid .

-

Purification : Flash column chromatography using hexanes/ethyl acetate mixtures .

3.1. Palladium-Catalyzed Coupling

This compound undergoes Heck-type cross-coupling with aryl or vinyl halides. For example:

-

Mechanism : The enolate intermediate reacts with a palladium catalyst to form a new carbon-carbon bond .

-

Advantages : Enables the synthesis of substituted alkenes with trifluoromethyl groups, enhancing lipophilicity and metabolic stability.

3.2. Radical Trifluoromethylation

Flavin-dependent enzymes catalyze stereoselective trifluoromethylation using TT–CF₃⁺OTf⁻ as a radical donor. Key features:

-

Enzyme Engineering : Mutants like GluER-Y177F achieve up to 99:1 enantiomeric ratio (e.r.) .

-

Reaction Parameters :

Parameter Value/Condition pH 8.0–9.0 Temperature Room temperature Enzyme Loading 0.1–0.05 mol%

4.1. Stereoselective Hydrotrifluoromethylation

Engineered flavin-dependent enzymes (e.g., OYE3, GluER) catalyze the addition of CF₃ radicals to prochiral substrates, such as styrenes or nitroalkanes .

4.2. Reaction Efficiency

| Reaction Type | Yield | e.r. | TTN |

|---|---|---|---|

| Hydrotrifluoromethylation | Up to 98% | 99:1 | 320 |

| Trifluoromethyl-alkyl coupling | 60–71% | 69:31–95:5 | – |

Medicinal Chemistry Relevance

The -CF₃ group in this compound enhances:

-

Lipophilicity : Improves membrane permeability for drug delivery.

-

Electron-Withdrawing Effects : Modulates binding affinity to biological targets .

-

Metabolic Stability : Reduces susceptibility to oxidative degradation.

Comparison with Analogous Compounds

| Compound | Key Features |

|---|---|

| Ethyl non-2-enoate | No -CF₃ group; lower lipophilicity |

| Methyl 3-trifluoromethylpropanoate | Shorter alkyl chain; different reactivity |

| 4-Trifluoromethylphenol | Aromatic system; distinct biological activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Ethyl 3-(trifluoromethyl)non-2-enoate, we compare it with structurally related trifluoromethyl-containing esters and α,β-unsaturated compounds.

Structural Analogues

Ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate (CAS 1717-42-6) Structure: Aromatic trifluoromethyl group attached to a phenyl ring, with a β-ketoester moiety. Properties: Higher rigidity due to the aromatic ring, leading to elevated melting points compared to aliphatic analogs. Used in the synthesis of heterocycles and fluorinated pharmaceuticals . Key Difference: The aromatic substitution vs. aliphatic chain in this compound results in distinct electronic and steric effects, influencing reactivity in Michael additions or cycloadditions .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Structure: Fluorine substituent at the α-position and a phenyl group at the β-position. Properties: The electron-withdrawing fluorine enhances electrophilicity at the α-carbon, promoting nucleophilic attacks. Applications include fluorinated drug intermediates .

Ethyl 3,3,3-trifluoro-2-methylpropanoate (CAS 118675-14-2) Structure: Branched aliphatic chain with a trifluoromethyl and methyl group. Properties: Increased steric hindrance slows ester hydrolysis. Used in agrochemicals for enhanced stability . Key Difference: The saturated structure lacks the conjugated double bond of non-2-enoate, reducing reactivity in Diels-Alder reactions .

Physicochemical Properties

*Estimated values based on structural analogs.

- Solubility: Aliphatic trifluoromethyl esters (e.g., this compound) exhibit higher solubility in non-polar solvents compared to aromatic analogs due to reduced polarity .

- Reactivity: The α,β-unsaturated system in the target compound facilitates conjugate additions, whereas saturated analogs (e.g., Ethyl 3,3,3-trifluoro-2-methylpropanoate) are more stable under basic conditions .

Preparation Methods

Reaction Mechanism and Conditions

-

Triflates as Intermediates : The synthesis begins with the treatment of ethyl acetoacetate derivatives with triflic anhydride in the presence of a base such as diisopropylethylamine (DIPEA). This step installs the trifluoromethylsulfonyloxy (triflate) group at the β-position of the enoate.

-

Cyanide Substitution : The triflate intermediate reacts with zinc cyanide (Zn(CN)₂) in dry dimethylformamide (DMF) at elevated temperatures (60–80°C). This nucleophilic substitution replaces the triflate group with a cyano group, forming a nitrile intermediate.

-

Hydrolysis and Esterification : The nitrile is hydrolyzed to a carboxylic acid under acidic conditions, followed by esterification with ethanol to yield the final product.

Heck Reaction for Alkene Formation

The Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, has been adapted to synthesize trisubstituted alkenes, including ethyl 3-(trifluoromethyl)non-2-enoate.

Protocol Optimization

-

Catalyst Selection : Palladium EnCat®40 (0.8 mol%) in ethanol under microwave irradiation (140°C, 30 min) promotes efficient coupling between ethyl crotonate and trifluoromethyl-substituted aryl bromides.

-

Additives : Tetraethylammonium chloride (Et₄NCl) and sodium acetate (AcONa) enhance reaction efficiency by stabilizing the palladium catalyst and facilitating oxidative addition.

-

Workup : The crude product is purified via flash chromatography (hexane/ethyl acetate gradient), achieving isolated yields of 40–50%.

Challenges

-

Regioselectivity : Competing β-hydride elimination can lead to byproducts unless reaction conditions are tightly controlled.

-

Scale-Up Limitations : Microwave-assisted reactions face challenges in industrial-scale applications due to energy transfer inefficiencies.

Knoevenagel Condensation/Cyclization

Sequential Knoevenagel condensation and cyclization offer a route to α,β-unsaturated esters, which can be functionalized with trifluoromethyl groups.

Stepwise Synthesis

-

Condensation : 2-(1-Phenylvinyl)benzaldehyde reacts with diethyl malonate in the presence of piperidine and acetic acid (AcOH) in benzene at 80°C. This forms a benzylidene malonate intermediate.

-

Cyclization : Treatment with titanium tetrachloride (TiCl₄) and triethylamine (Et₃N) induces cyclization, yielding indene derivatives. For this compound, the malonate is replaced with a nonyl chain bearing a trifluoromethyl group.

Yield and Selectivity

-

Major Product : Indene derivatives are obtained in 56–79% yield under prolonged heating (17 h) or TiCl₄ catalysis.

-

Byproduct Mitigation : Excess TiCl₄ favors dehydrogenation to benzofulvenes, necessitating precise stoichiometric control.

Enamine Formation and Acid-Catalyzed Cyclization

A patent-derived method utilizes enamine intermediates for constructing the trifluoromethyl-substituted ester.

Synthetic Route

-

Enamine Synthesis : Ethyl 4-chloro-3-oxobutyrate reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in acetic acid with ammonium acetate. This forms an enamine intermediate via nucleophilic attack at the carbonyl group.

-

Cyclization : Heating the enamine in acetic acid at 50°C induces cyclization, yielding ethyl 2-methyl-6-(trifluoromethyl)nicotinate. Adapting this protocol for non-2-enoate requires substituting the methyl group with a nonyl chain.

Practical Considerations

-

Side Reactions : Competing hydrolysis of the enamine back to the ketone necessitates anhydrous conditions and rapid workup.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chemoenzymatic | Triflic anhydride, Zn(CN)₂ | 50–65 | High enantioselectivity | Multi-step, costly reagents |

| Heck Reaction | Pd EnCat®40, Et₄NCl | 40–50 | Microwave acceleration | Limited scalability |

| Knoevenagel/TiCl₄ | TiCl₄, Et₃N | 56–79 | Tunable selectivity | TiCl₄ handling hazards |

| Enamine Cyclization | Acetic acid, NH₄OAc | 74.1 | One-pot feasibility | Byproduct formation |

Q & A

Q. How can researchers probe the compound’s potential as a precursor for bioactive analogs?

- Methodology : Introduce functional groups (e.g., amides, heterocycles) via ester hydrolysis or nucleophilic substitution. Evaluate bioactivity using in vitro assays (e.g., enzyme inhibition). Structural analogs in patent literature (e.g., trifluoromethyl pyridine derivatives ) provide design templates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.